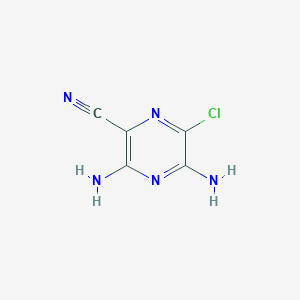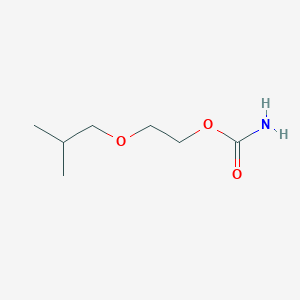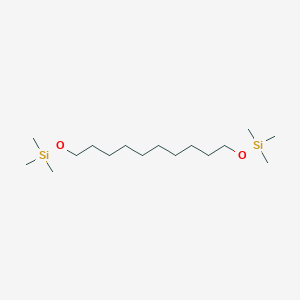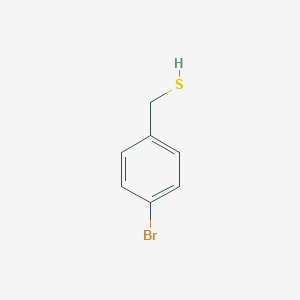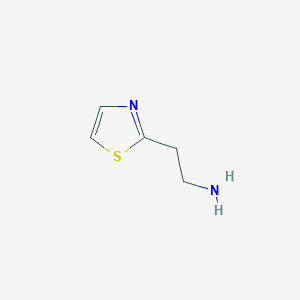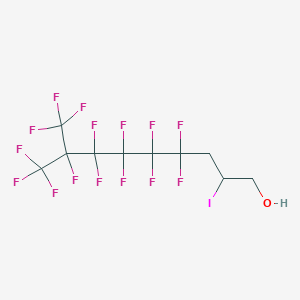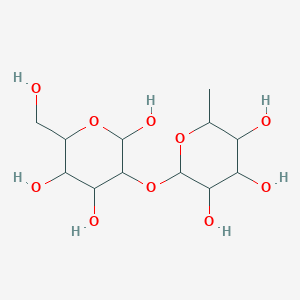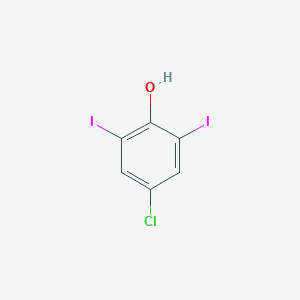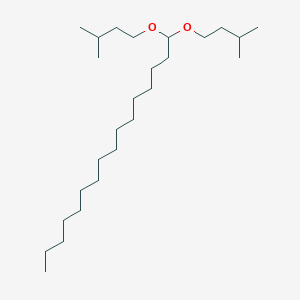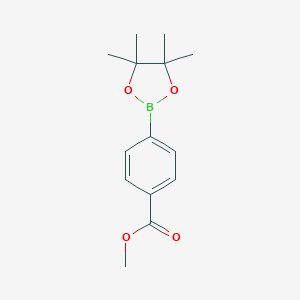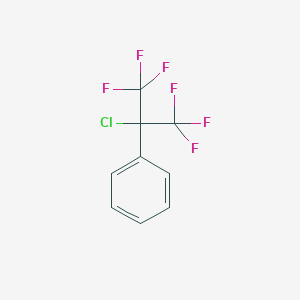
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene” is a fluorinated organic molecule that includes a benzene ring substituted with a 2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl group. This structure suggests potential reactivity due to the presence of a chloro substituent and the influence of the electron-withdrawing fluorine atoms.
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives can involve reactions of substituted chloropropanes with benzene in the presence of a catalyst such as aluminum chloride. For instance, reactions of 1-X-2-chloropropanes with benzene catalyzed by AlCl3 have been studied, leading to various products including substituted phenylpropanes . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be complex, with the potential for various isomers depending on the position of the substituents on the benzene ring and the propan-2-yl group. The presence of multiple fluorine atoms can significantly affect the electronic properties of the molecule, as seen in the study of yttrium benzene dicarboxylates, where photoluminescence studies indicated shifts in emission spectra due to the influence of fluorine atoms .
Chemical Reactions Analysis
Fluorinated benzene compounds can participate in a variety of chemical reactions. For example, Diels–Alder cycloaddition reactions have been described for [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoroethenyl)sulfinyl] benzene . These reactions are a testament to the reactivity of such compounds and suggest that “(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene” could also undergo similar cycloadditions or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the strong electronegativity of fluorine. The presence of fluorine can lead to high thermal stability and unique electronic properties, as indicated by the synthesis and characterization of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, which required careful analysis due to its close retention time to chloropentafluorobenzene . The fluorine atoms can also affect the optical properties of related compounds, as seen in the synthesis of novel BODIPY fluorophores with promising absorption and emission spectra .
科学的研究の応用
Environmental Impact and Alternatives
Per- and polyfluoroalkyl substances (PFASs) are a class of emerging pollutants, widely used in industrial and consumer applications. Due to their persistence, bioaccumulation, and toxicity, finding new compounds that can replace PFASs is crucial. Alternatives such as hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become dominant global pollutants. These novel fluorinated alternatives exhibit systemic multiple organ toxicities, comparable or even more severe than legacy PFASs, indicating their harmful environmental impact. Thus, they require further toxicological studies to assess their long-term usability (Yu Wang et al., 2019).
Soil and Water Remediation
Chlorobenzenes (CBs), related compounds to (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene, pose a high environmental risk due to their toxicity and persistence. They have been detected in various environmental compartments such as soil, water, air, and sediment. The development of remediation strategies for CBs involves enhancing fate processes that increase their dissipation. Dechlorination and biodegradation by adapted microorganisms are critical pathways for soil remediation, providing potential applications for environmental cleanup of contaminated sites (F. Brahushi et al., 2017).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives show significant promise in a range of scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The self-assembly of these compounds into one-dimensional, nanometer-sized structures is facilitated by their simple structure and the detailed understanding of their behavior. This indicates the potential of utilizing structurally similar compounds for advanced material science applications (S. Cantekin et al., 2012).
Gas Separation Membranes
The study of ionic liquids, which may include compounds structurally related to (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene, has shown significant potential in the development of gas separation membranes. These membranes can be applied in various industrial processes, including carbon capture and storage (CCS) and natural gas purification, highlighting the importance of such compounds in advancing membrane technology and enhancing environmental sustainability (Rong Wang et al., 2002).
Biodegradation of Environmental Pollutants
Polycyclic aromatic hydrocarbons (PAHs) are environmental pollutants with carcinogenic and mutagenic properties. Microbial degradation is a major process for their removal, where specific bacterial and fungal species can biodegrade PAHs into less complex metabolites. This biodegradation process offers a promising application for the remediation of environments contaminated with similar complex organic compounds, emphasizing the role of bioremediation techniques in pollution management (A. K. Haritash & C. Kaushik, 2009).
特性
IUPAC Name |
(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQQDMGYPZUIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371470 |
Source


|
| Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
CAS RN |
16878-50-5 |
Source


|
| Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

